BI-6901

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BI-6901 is the first small molecule inhibitor of the chemokine receptor CCR10 . It is a potent and selective compound suitable for in vivo studies . It has shown high efficacy with a dose-dependent anti-inflammatory response in a murine model of DNFB contact hypersensitivity .

Molecular Structure Analysis

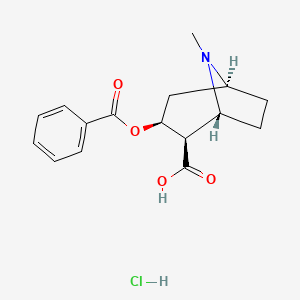

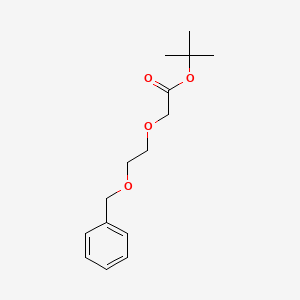

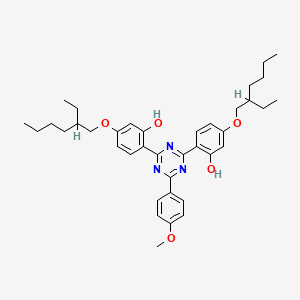

The molecular formula of BI-6901 is C23H27N5O3S . The exact mass is 453.18 and the molecular weight is 453.56 . The chemical structure of BI-6901 can be represented by the SMILES notation: O=S(C1=CC=CC2=C1C=CN2)(NC@HCC3)=O)CCN4C(C#N)=CC=C4)=O .Physical And Chemical Properties Analysis

BI-6901 is a solid substance . It has a high solubility in DMSO, up to 160 mg/mL . It should be stored at 4°C, under nitrogen, and away from moisture .Aplicaciones Científicas De Investigación

Biomedical Informatics Research

The Biomedical Informatics Research Network (BIRN) facilitates large-scale data and compute-intensive collaborations in biomedical science with information technology innovations. BIRN consists of a collection of scientific collaboratories centered around brain imaging and genetics of human neurological disorders and the associated animal models. The BIRN Coordinating Center develops and implements the necessary infrastructure for large-scale data sharing, computation, and collaboration among the scientific collaboratories. This initiative is crucial in collecting data from numerous researchers to consider sample sizes in the hundreds or thousands, which is particularly important for research into the causes and cures for relatively rare diseases (Olson et al., 2008).

Bi-Force and Biclustering in Gene Expression Data

Bi-Force, based on the weighted bicluster editing model, performs biclustering on arbitrary sets of biological entities, given any kind of pairwise similarities. It is utilized to discover local patterns in gene expression data and similar biomedical data types. Bi-Force has been evaluated against other algorithms and has shown to outperform existing tools when following specific evaluation protocols. It is implemented in Java and integrated into the open-source software package of BiCluE, providing a novel heuristic in the field of bioinformatics (Sun et al., 2014).

Modification of NdNbO4 by Bi Substitutions

In material science research, Bi is used to substitute Nd in the NdNbO4 ceramic, leading to the formation of a pure fergusonite solid solution within 20 mol. % substitutions. The microwave dielectric permittivity of the (Nd1-xBix)NbO4 ceramics increases linearly with x value due to the larger ionic polarizability of Bi than Nd. This study demonstrates an excellent method to modify microwave dielectric properties, which might be applicable in other rare-earth ortho-niobates (Pang & Zhou, 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of BI-6901 involves the condensation of two key starting materials, followed by several reaction steps to form the final compound.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2-(2,4-difluorophenyl)acetic acid" ], "Reaction": [ "Step 1: The 4-bromo-2-fluoroaniline is reacted with sodium hydride in DMF to form the corresponding aniline salt.", "Step 2: The aniline salt is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of EDCI and HOBt to form the amide intermediate.", "Step 3: The amide intermediate is then reduced with lithium aluminum hydride to form the corresponding amine.", "Step 4: The amine is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of triethylamine to form the final compound, BI-6901." ] } | |

Número CAS |

2040401-92-9 |

Nombre del producto |

BI-6901 |

Fórmula molecular |

C23H27N5O3S |

Peso molecular |

453.56 |

Nombre IUPAC |

N-[(2R)-4-(2-Cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide |

InChI |

InChI=1S/C23H27N5O3S/c1-17-8-13-28(14-9-17)23(29)21(10-15-27-12-3-4-18(27)16-24)26-32(30,31)22-6-2-5-20-19(22)7-11-25-20/h2-7,11-12,17,21,25-26H,8-10,13-15H2,1H3/t21-/m1/s1 |

Clave InChI |

BRJXJOWXAFLRTE-OAQYLSRUSA-N |

SMILES |

O=S(C1=CC=CC2=C1C=CN2)(N[C@H](CCN3C(C#N)=CC=C3)C(N4CCC(C)CC4)=O)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BI-6901; BI6901; BI 6901; eut-22; eut22; eut 22 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)

![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)